5-(2-Bromophenoxy)pentane-1-thiol

Description

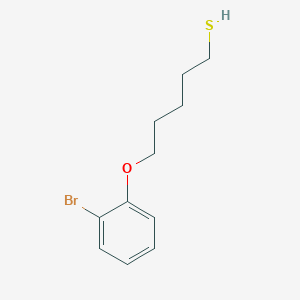

5-(2-Bromophenoxy)pentane-1-thiol is a brominated aromatic thiol derivative characterized by a pentane chain linking a 2-bromophenoxy group to a terminal thiol (-SH) moiety. Its molecular formula is C₁₁H₁₃BrOS, with a molecular weight of 273.19 g/mol. However, its applications and properties must be contextualized against structurally similar compounds.

Properties

IUPAC Name |

5-(2-bromophenoxy)pentane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrOS/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-14/h2-3,6-7,14H,1,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLOEXCCGYIABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCCS)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenoxy)pentane-1-thiol typically involves the following steps:

Bromination: The starting material, phenol, is brominated to form 2-bromophenol.

Etherification: 2-Bromophenol is then reacted with 1-bromopentane in the presence of a base to form 5-(2-Bromophenoxy)pentane.

Thiol Addition: Finally, the thiol group is introduced by reacting 5-(2-Bromophenoxy)pentane with thiourea followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenoxy)pentane-1-thiol undergoes several types of chemical reactions:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The bromine atom can be substituted with other nucleophiles.

Addition: The thiol group can participate in addition reactions with alkenes and alkynes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Nucleophiles such as amines and thiolates are used.

Addition: Catalysts like palladium or platinum are often employed.

Major Products

Disulfides: Formed from the oxidation of the thiol group.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

Thioethers: Formed from addition reactions with alkenes and alkynes.

Scientific Research Applications

5-(2-Bromophenoxy)pentane-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its thiol group.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of polymers and other materials due to its reactive thiol group.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenoxy)pentane-1-thiol involves its thiol group, which can form covalent bonds with various biological targets. This can lead to the modulation of enzyme activity or the disruption of protein-protein interactions. The bromophenyl group can also participate in electrophilic aromatic substitution reactions, further expanding its range of biological activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound 1 : 5-(2-Bromophenoxy)pentane-1-thiol

- Key Features: Substituent: 2-Bromophenoxy group (electron-deficient aromatic ring due to bromine’s -I effect). Functional Group: Terminal thiol (-SH), which is highly reactive in redox reactions and nucleophilic substitutions. Chain Length: Pentane spacer, balancing flexibility and steric hindrance.

Compound 2 : (2R)-2-Diethoxyphosphoryl-5-phenyl-pentane-1-thiol (8SH)

- Key Features :

- Substituent : Phenyl group (electron-rich aromatic ring) and diethoxyphosphoryl group (-PO(OEt)₂), which introduces chirality and polarity.

- Functional Group : Thiol (-SH) and phosphoryl group, enabling dual reactivity (e.g., metal coordination or enzyme inhibition).

- Chain Length : Pentane spacer, similar to Compound 1.

Comparison :

- Electronic Effects: The bromophenoxy group in Compound 1 enhances electrophilicity at the aromatic ring, whereas the phenyl group in Compound 2 is electron-neutral. The phosphoryl group in Compound 2 increases polarity and hydrogen-bonding capacity.

- Reactivity : Compound 1’s thiol group may undergo faster oxidation or alkylation compared to Compound 2, where the phosphoryl group could sterically hinder thiol reactivity.

Reactivity and Stability

Brominated vs. Chlorinated Analogs

Studies on bromophenoxy and chlorophenoxy radicals (e.g., Shi et al., 2015) reveal that brominated compounds like Compound 1 form more stable aryl radicals due to bromine’s lower electronegativity compared to chlorine, which slows radical recombination rates . This stability could translate to differences in degradation pathways or environmental persistence.

Thiol vs. Non-Thiol Analogs

Compounds lacking the thiol group (e.g., 5-(2-bromophenoxy)pentane) exhibit lower nucleophilicity and reduced metal-binding capacity. The thiol in Compound 1 enables disulfide bond formation, a critical feature in dynamic covalent chemistry or protein conjugation.

Physicochemical Properties

| Property | This compound | (2R)-2-Diethoxyphosphoryl-5-phenyl-pentane-1-thiol |

|---|---|---|

| Molecular Weight (g/mol) | 273.19 | 316.38 |

| Polarity | Moderate (bromophenoxy + thiol) | High (phosphoryl + phenyl) |

| Solubility | Low in water; soluble in DMSO | Moderate in polar aprotic solvents |

| Thermal Stability | Likely decomposes at >200°C | Higher stability due to phosphoryl group |

Key Insight: The phosphoryl group in Compound 2 enhances thermal stability and solubility in polar solvents, whereas Compound 1’s bromophenoxy group increases lipophilicity, favoring organic phases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.